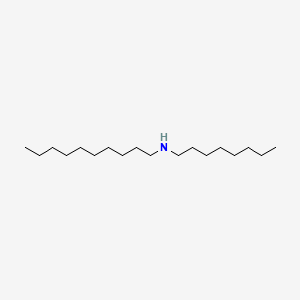
N-Octyldecylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octyldecylamine is a long-chain primary alkylamine with the chemical formula C18H39N . It is a derivative of octadecylamine, characterized by its hydrophobic properties and its use in various industrial and scientific applications. This compound is known for its role as a surface modifier and its ability to form stable films and nanocomposites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Octyldecylamine can be synthesized through several methods, including the reduction of nitriles or the amination of alcohols. One common method involves the hydrogenation of octadecanenitrile in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete conversion to the amine.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty nitriles derived from natural fats and oils. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert the nitrile to the corresponding amine. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Octyldecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N-Octyldecylamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Octyldecylamine involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and stabilizes emulsions. In biological systems, it can modify the surface properties of biomolecules, enhancing their stability and functionality. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecylamine: Similar in structure but with a slightly different chain length.
Hexadecylamine: Another long-chain amine with a shorter carbon chain.
Dodecylamine: A shorter-chain amine with similar properties.
Uniqueness
N-Octyldecylamine is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications requiring stable surface modifications and emulsions.
Propriétés
Numéro CAS |
73201-43-1 |
|---|---|
Formule moléculaire |
C18H39N |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
N-octyldecan-1-amine |
InChI |
InChI=1S/C18H39N/c1-3-5-7-9-11-12-14-16-18-19-17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3 |
Clé InChI |
UBBUHNHUKKIQAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


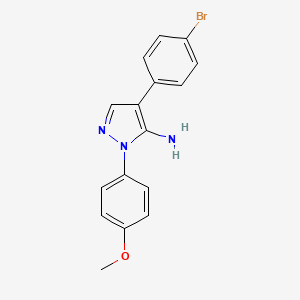
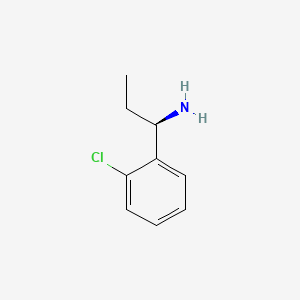
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
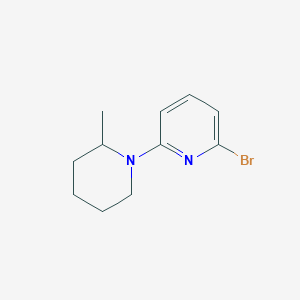
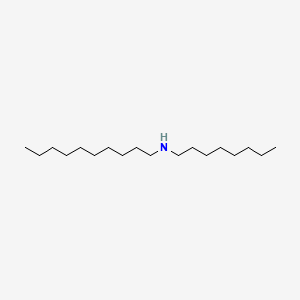

![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)



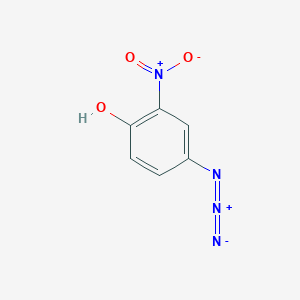
![3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12049975.png)
![N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049986.png)

